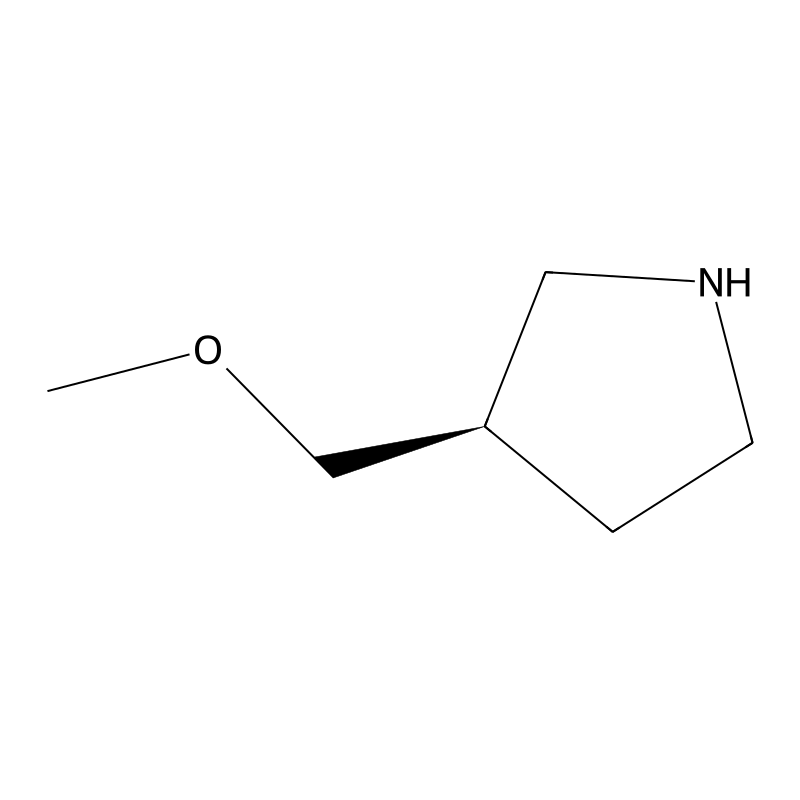

(R)-3-(Methoxymethyl)pyrrolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-3-(Methoxymethyl)pyrrolidine is a chiral compound characterized by a five-membered heterocyclic amine structure, specifically a pyrrolidine ring, with a methoxymethyl substituent at the third carbon position. Its molecular formula is CHNO, and it has a molar mass of approximately 115.18 g/mol. The presence of the methoxymethyl group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications .

- Alkylation Reactions: Pyrrolidine derivatives can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

- Cycloaddition Reactions: They can also participate in dipolar cycloadditions due to the presence of the nitrogen atom, which can stabilize azomethine ylides .

- Asymmetric Synthesis: The chiral nature of (R)-3-(Methoxymethyl)pyrrolidine makes it suitable for use in asymmetric synthesis, particularly in the formation of enantiomerically enriched products .

Several methods have been reported for synthesizing (R)-3-(Methoxymethyl)pyrrolidine:

- Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials can yield optically pure pyrrolidines through selective reactions .

- Catalytic Methods: Iridium-catalyzed reactions have been employed to generate azomethine ylides from tertiary amides and lactams, which can then be transformed into pyrrolidine derivatives via cycloaddition reactions .

- Direct Alkylation: The methoxymethyl group can be introduced through alkylation of an appropriate pyrrolidine precursor under basic conditions.

(R)-3-(Methoxymethyl)pyrrolidine has several applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and drugs.

- Organic Synthesis: This compound is utilized in synthetic pathways to create complex molecules due to its reactivity and ability to form stable intermediates.

- Material Science: Pyrrolidine derivatives are sometimes used in developing polymers and other materials due to their unique chemical properties.

Interaction studies involving (R)-3-(Methoxymethyl)pyrrolidine may focus on its ability to interact with biological targets such as enzymes or receptors. While specific interaction studies are not highlighted in current literature, understanding its reactivity and binding affinity could provide insights into its potential therapeutic uses.

Several compounds share structural similarities with (R)-3-(Methoxymethyl)pyrrolidine. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (R)-2-(Methoxymethyl)pyrrolidine | Methoxymethyl group at position 2 | Different stereochemistry affecting biological activity |

| 3-Pyrrolidinemethanol | Hydroxymethyl instead of methoxymethyl | Potentially different reactivity due to hydroxyl group |

| N-Methylpyrrolidine | Methyl group on nitrogen | Lacks the methoxymethyl substituent, altering solubility and reactivity |